N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by its reaction with 2-aminobenzenesulfonamide under specific conditions to yield the desired benzothiazole derivative. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 5-nitro-2-methoxyaniline
- Benzothiazole-2-sulfonamide
Comparison
Compared to similar compounds, N-(2-methoxy-5-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide exhibits unique properties, such as enhanced biological activity and stability
Properties
Molecular Formula |
C14H11N3O5S |
---|---|
Molecular Weight |
333.32 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H11N3O5S/c1-22-12-7-6-9(17(18)19)8-11(12)15-14-10-4-2-3-5-13(10)23(20,21)16-14/h2-8H,1H3,(H,15,16) |
InChI Key |
XDIPGKMVXLMPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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